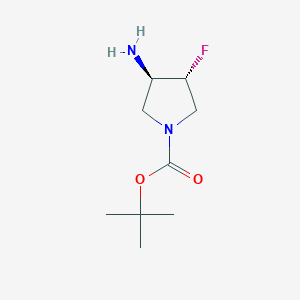

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

Description

BenchChem offers high-quality tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXHFOCKKIWJL-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441392-27-3 | |

| Record name | (3R,4R)-1-Boc-3-amino-4-fluoropyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

CAS Number: 1441392-27-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.

Core Compound Properties

Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a chiral, fluorinated pyrrolidine derivative. The presence of a fluorine atom and an amino group on the pyrrolidine ring makes it a valuable scaffold for creating complex bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled synthetic transformations.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 1441392-27-3 | [1][2] |

| Molecular Formula | C₉H₁₇FN₂O₂ | [1][2] |

| Molecular Weight | 204.24 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Conditions | 2-8°C, dry, inert atmosphere, protected from light | |

| SMILES Code | F[C@H]1--INVALID-LINK--CN(C(OC(C)(C)C)=O)C1 | [1] |

| InChI Key | DXQXHFOCKKIWJL-RNFRBKRXSA-N | |

| MDL Number | MFCD27918516 | [1] |

Synthesis and Experimental Protocols

The stereoselective synthesis of fluorinated pyrrolidines like tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a critical area of research. While specific, detailed, publicly available protocols for the synthesis of the (3R,4R) isomer are limited, general strategies for the synthesis of fluorinated pyrrolidines often involve multi-step sequences starting from chiral precursors.

One common approach involves the diastereoselective fluorination of a suitable pyrrolidine intermediate. Another strategy is the use of asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with fluorinated alkenes.[3]

A representative, though not specific to the (3R,4R) isomer, experimental protocol for the synthesis of a related aminopyrrolidine derivative involves the following steps:

Protocol: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (Illustrative)

This protocol illustrates a common method for preparing a related non-fluorinated compound and highlights the general steps that might be adapted.

-

Starting Material: A solution of 3-aminopyrrolidine in a suitable solvent (e.g., chloroform) is cooled to 0°C.

-

Protection Step: A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).

-

Work-up: The mixture is washed with brine.

-

Purification: The crude product is purified by silica gel column chromatography to yield the Boc-protected aminopyrrolidine.

Note: The synthesis of the specifically fluorinated and chiral (3R,4R) target molecule would require a more complex and stereocontrolled synthetic route.

Applications in Drug Development

The primary application of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is as a crucial intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Logical Workflow: Role in DPP-4 Inhibitor Synthesis

Caption: Workflow illustrating the use of the title compound in the synthesis of DPP-4 inhibitors.

The stereochemistry and the fluorine substitution of this building block are critical for achieving high potency and selectivity for the DPP-4 enzyme, while also potentially improving the pharmacokinetic properties of the final drug molecule.

Signaling Pathways in Diabetes (Contextual)

While tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate itself is a synthetic intermediate and not directly involved in biological signaling, the drugs synthesized from it, namely DPP-4 inhibitors, have a well-defined mechanism of action.

DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, which helps to lower blood glucose levels in patients with type 2 diabetes.

Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors

Caption: The signaling pathway affected by DPP-4 inhibitors synthesized using the title compound.

This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development, providing essential data and context for the application of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate in the creation of innovative medicines.

References

- 1. 1441392-27-3 | (3R,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. nexconn.com [nexconn.com]

- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate molecular weight

An In-depth Technical Guide on tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of novel building blocks is paramount for successful downstream applications. This document provides a concise technical overview of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry.

Physicochemical Properties

The fundamental properties of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate are summarized below. These data are essential for reaction planning, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C9H17FN2O2[1][2][3][4] |

| Molecular Weight | 204.24 g/mol [1][3][4] |

| Exact Mass | 204.12740595 Da[3] |

| CAS Number | 1431720-86-3[1] |

Logical Relationship of Chemical Properties

The following diagram illustrates the logical flow from the chemical's nomenclature to its empirical formula and resulting molecular weight.

Caption: Derivation of Molecular Weight from Chemical Identity.

Experimental Protocols

While this document focuses on the core molecular properties, any practical application would necessitate experimental validation of the compound's identity and purity. Standard analytical protocols for a compound of this nature would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Detailed experimental conditions, including solvent, concentration, and instrument parameters, would be documented to ensure reproducibility.

References

An In-depth Technical Guide to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, and its critical role as an intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. While a definitive, publicly available, step-by-step synthesis protocol and complete spectral data for this specific stereoisomer remain proprietary, this guide consolidates available information on its synthesis, structural analogs, and applications, offering valuable insights for researchers in the field.

Chemical Structure and Identifiers

The chemical structure of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is characterized by a pyrrolidine ring with a fluorine atom at the 4-position and an amino group at the 3-position, both with a specific stereochemistry (R configuration). The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

| Identifier | Value |

| IUPAC Name | tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate |

| CAS Number | 1441392-27-3[1] |

| Molecular Formula | C₉H₁₇FN₂O₂[2][3] |

| Molecular Weight | 204.24 g/mol [2][3] |

| Canonical SMILES | C--INVALID-LINK--(C)OC(=O)N1C--INVALID-LINK--F">C@@HN |

| InChI Key | Inferred from (3S,4S) isomer: DXQXHFOCKKIWJL-YUMQZZPRSA-N |

Note: The Canonical SMILES and InChI Key are inferred from the (3S,4S) stereoisomer due to the lack of a specific public database entry for the (3R,4R) isomer.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate are not widely published. The following table includes predicted data and information available for its stereoisomers.

| Property | Value | Source |

| Appearance | White to off-white solid (Expected) | - |

| Boiling Point (Predicted) | 266.1 ± 40.0 °C | [4] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 114.7 ± 27.3 °C | [4] |

| XLogP3 (Predicted) | 1.54070 | [4] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is not readily found in peer-reviewed journals, suggesting the methods are likely proprietary. However, the general strategies for the synthesis of fluorinated pyrrolidines involve the stereoselective fluorination of a suitable precursor.

One plausible synthetic approach, based on literature for similar compounds, involves the following conceptual workflow:

References

Technical Guide: Spectral and Synthetic Aspects of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a chiral, fluorinated pyrrolidine derivative of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of a fluorine atom and a protected amine, makes it a valuable building block in the synthesis of novel therapeutics. Notably, this scaffold is a key component in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][2][3][4][5][6][7] The fluorine substitution can enhance metabolic stability and binding affinity of the final drug molecule. This guide provides an overview of the available spectral data, detailed experimental protocols for its characterization, and its role in drug discovery.

Spectral Data

The following tables summarize the expected spectral data for tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. This data is predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 4.6 | dm | 1H | H-4 |

| ~3.8 - 3.2 | m | 4H | H-2, H-5 |

| ~3.1 - 2.9 | m | 1H | H-3 |

| ~1.6 | br s | 2H | NH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~95 (d, ¹JCF ≈ 180-200 Hz) | C-4 |

| ~80 | C(CH₃)₃ |

| ~55 (d, ²JCF ≈ 20-25 Hz) | C-3 |

| ~50 (d, ²JCF ≈ 20-25 Hz) | C-5 |

| ~45 | C-2 |

| 28.5 | C(CH₃)₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| ESI-MS | 205.1352 | [M+H]⁺ |

| ESI-MS | 227.1171 | [M+Na]⁺ |

| ESI-MS | 149.0825 | [M-C₄H₈]⁺ or [M-Boc+H]⁺ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (amine) |

| 2975-2850 | C-H stretch (aliphatic) |

| 1680-1700 | C=O stretch (carbamate) |

| 1400-1350 | C-N stretch |

| 1160-1050 | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and characterization of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate.

Synthesis Workflow

A common synthetic route to 4-fluorinated pyrrolidines involves the fluorination of a suitable precursor followed by functional group manipulations. The diagram below illustrates a generalized workflow.

Caption: Generalized synthetic workflow for 4-fluoropyrrolidines.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence should be used. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Mass Spectrometry (MS) [10][11][12]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions (e.g., [M+Na]⁺).

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the compound (C₉H₁₇FN₂O₂). The high-resolution data can confirm the elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy [13][14][15][16][17]

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretches of the amine, the C-H stretches of the alkyl groups, the strong C=O stretch of the carbamate, and the C-F stretch.

Biological Context: DPP-4 Inhibition

The primary application of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate and its derivatives is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[1][2][3][4][5][6][7]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to beneficial effects on glucose control.

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a synthetically important building block, particularly for the development of DPP-4 inhibitors. While direct experimental spectral data is not widely published, its expected spectral characteristics can be reliably predicted. The experimental protocols provided in this guide offer a comprehensive framework for the characterization of this and similar molecules. Understanding its synthesis and biological context is crucial for its effective application in drug discovery and development.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Spectroscopic Landscape of Fluorinated Pyrrolidines: A Technical Guide to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated pyrrolidine derivatives, with a specific focus on tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. While specific experimental Nuclear Magnetic Resonance (NMR) data for the (3R,4R) stereoisomer is not publicly available, this document provides a detailed framework for its acquisition and interpretation. The guide leverages data from structurally related analogs to offer valuable predictive insights and outlines standardized experimental protocols.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. As such, the precise structural elucidation of these fluorinated molecules is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted NMR Spectroscopic Data

Based on the analysis of analogous compounds, the following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. These values are illustrative and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.45 | singlet | - |

| Pyrrolidine-H | 3.0 - 4.0 | multiplet | - |

| NH₂ | Variable | broad singlet | - |

| CHF | ~4.5 - 5.0 | doublet of multiplets | JH-F ≈ 50 |

| CHN | ~3.5 - 4.0 | multiplet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~28 | quartet | - |

| C(CH₃)₃ | ~80 | singlet | - |

| Pyrrolidine-CH₂ | ~50-60 | doublet | JC-F ≈ 20-30 |

| CHF | ~90-100 | doublet | JC-F ≈ 180-200 |

| CHN | ~55-65 | doublet | JC-F ≈ 20-30 |

| C=O | ~155 | singlet | - |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF | ~ -170 to -190 | multiplet | JF-H ≈ 50, JF-H(gem) ≈ 10-20 |

Experimental Protocols

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Compound Purity: Ensure the sample of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for similar compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[1]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A standard proton-decoupled ¹³C experiment, such as a DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection), can provide information on the types of carbon atoms (CH₃, CH₂, CH, C).

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, this experiment is typically fast.[2] Proton decoupling may be employed to simplify the spectrum.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the structure and stereochemistry, a suite of 2D NMR experiments is highly recommended. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the cis or trans stereochemistry of the substituents on the pyrrolidine ring.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel compound like tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate using NMR spectroscopy.

This comprehensive approach, combining meticulous experimental work with a systematic analysis of the resulting spectroscopic data, will enable the unambiguous structural and stereochemical assignment of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a molecule of significant interest in the field of drug discovery and development.

References

Technical Guidance: Solubility Profile of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the compound's inferred solubility based on its structural attributes and provides a detailed experimental protocol for its empirical determination. The pyrrolidine ring is a versatile scaffold in drug discovery, and understanding the solubility of its derivatives is crucial for their successful application.[1] This guide is intended to equip researchers with the necessary information to effectively work with this compound.

Introduction

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS No. 1441392-27-3) is a synthetic organic compound featuring a fluorinated pyrrolidine ring. The pyrrolidine nucleus is a five-membered nitrogen heterocycle that is a common structural motif in a wide array of biologically active compounds.[1] The stereochemistry and the presence of amino, fluoro, and tert-butoxycarbonyl (Boc) groups significantly influence its physicochemical properties, including solubility. The Boc protecting group, in particular, increases lipophilicity. The fluorine atom can modulate electronic properties and metabolic stability, while the amino group provides a site for further functionalization and influences the compound's basicity and hydrogen bonding capacity.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of a Stereoisomer (tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate)

| Property | Value | Source |

| Molecular Formula | C9H17FN2O2 | Echemi[2] |

| Molecular Weight | 204.24 g/mol | Echemi[2] |

| XLogP3 | 1.54070 | Echemi[2] |

| Boiling Point | 266.1±40.0 °C | Echemi[2] |

| Density | 1.13±0.1 g/cm3 | Echemi[2] |

Based on its structure, which contains both polar (amino group) and non-polar (Boc group) functionalities, tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited due to the presence of the bulky, non-polar tert-butyl group.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the thermodynamic solubility of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate using the widely accepted shake-flask method.[3]

Materials and Equipment

-

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of constant agitation

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate to a known volume of the test solvent in a vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared from the stock solution.

-

Data Analysis: Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Illustrative Data Presentation

The following table is a template for presenting the experimentally determined solubility data. The values provided are for illustrative purposes only.

Table 2: Illustrative Solubility of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | < 0.1 |

| Methanol | > 50 |

| Ethanol | > 50 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Acetonitrile | > 20 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, published quantitative data on the solubility of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is scarce, its molecular structure suggests good solubility in common polar organic solvents and limited solubility in aqueous media. For drug development professionals and researchers, empirical determination of its solubility in physiologically relevant media is crucial. The provided shake-flask protocol offers a reliable method for obtaining this critical data, which is essential for formulation development, reaction optimization, and interpretation of biological assay results.

References

An In-depth Technical Guide to the Safety and Handling of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS No. 1441392-27-3), a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data for this exact stereoisomer, this guide incorporates information from closely related isomers and general best practices for handling fluorinated organic compounds and substituted pyrrolidines.

Chemical Identification and Physical Properties

This section details the chemical identity and physical characteristics of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate.

| Identifier | Value |

| Chemical Name | tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate |

| CAS Number | 1441392-27-3 |

| Molecular Formula | C₉H₁₇FN₂O₂ |

| Molecular Weight | 204.24 g/mol |

| Physical Form | Solid |

| Property (Stereoisomer Data) | Value | Citation |

| Boiling Point (Predicted) | 266.1 ± 40.0 °C | [1] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 114.7 ± 27.3 °C | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, consider a chemical-resistant apron or suit.

Hygiene Measures

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Do not eat, drink, or smoke in areas where chemicals are handled.

-

Contaminated clothing should be removed and washed before reuse.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention. If unconscious, place in recovery position and get medical attention immediately. |

Accidental Release Measures

-

Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Use appropriate personal protective equipment during clean-up.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not dispose of it into the environment.

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate are not publicly available. The GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.

Experimental Protocols & Workflows

While specific experimental protocols involving this compound are proprietary, the following diagrams illustrate a general workflow for its safe handling in a laboratory setting.

References

The Role of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, fluorinated pyrrolidine scaffold makes it a valuable component in the design of potent and selective enzyme inhibitors. While this molecule itself is not an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of drugs, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus. This guide will delve into the mechanistic role of drug candidates derived from this scaffold, with a primary focus on the inhibition of DPP-4.

The Primary Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to a shorter duration of insulin release.

Mechanism of Action: Inhibition of DPP-4

Pharmaceutical agents synthesized using the tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate scaffold are designed to act as competitive, reversible inhibitors of the DPP-4 enzyme. The core of their mechanism of action is to prevent the breakdown of incretin hormones, thereby prolonging their physiological effects.

The general signaling pathway is as follows:

-

Food Intake: Ingestion of food stimulates the release of incretin hormones (GLP-1 and GIP) from the gastrointestinal tract into the bloodstream.

-

Incretin Action: GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-dependent insulin secretion. They also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

DPP-4 Inhibition: A DPP-4 inhibitor, containing the fluoropyrrolidine moiety, binds to the active site of the DPP-4 enzyme. The pyrrolidine ring is designed to mimic the proline residue of the natural substrates of DPP-4, allowing it to fit into the S1 subsite of the enzyme's active site. The fluorine atom can enhance binding affinity and improve the pharmacokinetic properties of the molecule.

-

Prolonged Incretin Effect: By blocking DPP-4, the inhibitor prevents the rapid degradation of GLP-1 and GIP. This leads to elevated and prolonged levels of active incretins in the circulation.

-

Therapeutic Outcome: The sustained action of incretins results in increased insulin release and decreased glucagon levels in a glucose-dependent manner. This ultimately leads to improved glycemic control, characterized by lower blood glucose levels, particularly after meals.

A key advantage of this mechanism is its glucose-dependency. The potentiation of insulin secretion is more pronounced when blood glucose levels are high, and it diminishes as glucose levels approach normal. This inherent regulatory feature results in a low risk of hypoglycemia, a common side effect of some other classes of antidiabetic drugs.

Quantitative Data: Inhibitory Potency of Fluoropyrrolidine Derivatives

While tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is an intermediate, the final drug molecules synthesized from it and similar scaffolds exhibit potent inhibitory activity against the DPP-4 enzyme. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several DPP-4 inhibitors that incorporate a fluoropyrrolidine or a similar cyclic amine scaffold. It is important to note that these are examples of derivatives and not the intermediate itself.

| Compound Class/Example | DPP-4 IC50 (nM) | Reference |

| Prolyl-fluoropyrrolidine Derivative (Compound 10) | 430 | [1] |

| Prolyl-fluoropyrrolidine Derivative (Compound 9) | 830 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of potential drug candidates. Below is a generalized protocol for the synthesis of a DPP-4 inhibitor from a fluoropyrrolidine intermediate and a representative assay for measuring DPP-4 inhibitory activity.

General Synthesis of a Fluoropyrrolidine-Based DPP-4 Inhibitor

This protocol outlines a common synthetic route involving the coupling of the fluoropyrrolidine core with another key structural component.

Step 1: Deprotection of the Pyrrolidine Intermediate

-

Dissolve tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours until the removal of the Boc protecting group is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be used directly in the next step or neutralized with a base.

Step 2: Amide Coupling Reaction

-

Dissolve the deprotected (3R,4R)-3-amino-4-fluoropyrrolidine salt and the desired carboxylic acid partner in an aprotic solvent like dimethylformamide (DMF) or DCM.

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or N,N'-dicyclohexylcarbodiimide (DCC), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final DPP-4 inhibitor.

In Vitro DPP-4 Inhibition Assay

This is a common fluorometric assay used to determine the IC50 values of potential inhibitors.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: e.g., Tris-HCl buffer, pH 7.5

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the human recombinant DPP-4 enzyme.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30 minutes at 37 °C.

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Signaling pathway of DPP-4 inhibition.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesis and evaluation.

Conclusion

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a key chiral building block that enables the synthesis of potent and selective DPP-4 inhibitors. The mechanism of action of these inhibitors is to prolong the activity of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This results in improved glycemic control with a low risk of hypoglycemia, making it a valuable therapeutic strategy for the management of type 2 diabetes. The structure-activity relationships of fluoropyrrolidine-based inhibitors continue to be an active area of research, with the goal of developing next-generation therapies with improved efficacy, selectivity, and pharmacokinetic profiles.

References

Chiral synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

An In-depth Technical Guide to the Chiral Synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a viable synthetic route for the chiral synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The described pathway commences with the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester and proceeds through a series of stereocontrolled transformations. Key steps include mesylation of the hydroxyl group, nucleophilic substitution with azide, reduction of the methyl ester to a primary alcohol, deoxofluorination using diethylaminosulfur trifluoride (DAST), and a final reduction of the azide moiety to the desired primary amine. This guide offers detailed experimental protocols for each critical step, supported by quantitative data where available in the literature for analogous transformations. A comprehensive workflow diagram is also presented to visually articulate the synthetic strategy.

Introduction

Substituted pyrrolidines are privileged scaffolds in drug discovery, appearing in a multitude of biologically active compounds. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The specific diastereomer, tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, presents a synthetically challenging target due to the presence of two contiguous stereocenters. This guide outlines a rational and stereoselective synthetic approach to access this important molecule.

Overall Synthetic Strategy

The synthetic strategy is designed to control the stereochemistry at the C3 and C4 positions of the pyrrolidine ring, starting from a chiral precursor. The workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthetic route. The quantitative data presented is based on literature reports for analogous reactions on similar substrates and serves as a benchmark for expected outcomes.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

This initial step involves the protection of commercially available trans-4-hydroxy-L-proline.

Protocol: To a suspension of trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) cooled to 0 °C, triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (27.5 mL, 0.12 mol) are added sequentially with stirring.[1] The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1] Following the reaction, the mixture is worked up to yield the product.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | trans-4-hydroxy-L-proline methyl ester hydrochloride | Et3N, DMAP, Boc2O | CH2Cl2 | Not specified | [1] |

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group at the C4 position is converted to a good leaving group to facilitate subsequent nucleophilic substitution.

Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at low temperature until completion.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| N-Boc-(2S,4R)-4-mesyloxypyrrolidine-2-carboxylate | N-Boc-trans-4-hydroxy-L-proline methyl ester | MsCl, Et3N | CH2Cl2 | High (expected) | General Procedure |

Step 3: Nucleophilic Substitution with Azide

The mesyloxy group is displaced by an azide nucleophile via an SN2 reaction, which proceeds with inversion of configuration at the C4 center.

Protocol: N-Boc-(2S,4R)-4-mesyloxypyrrolidine-2-carboxylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The reaction mixture is heated to facilitate the substitution.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| N-Boc-(2S,4S)-4-azidopyrrolidine-2-carboxylate | N-Boc-(2S,4R)-4-mesyloxypyrrolidine-2-carboxylate | NaN3 | DMF | High (expected) | General Procedure |

Step 4: Reduction of the Methyl Ester

The methyl ester is reduced to a primary alcohol, which will serve as the precursor for the fluorine atom.

Protocol: A solution of N-Boc-(2S,4S)-4-azidopyrrolidine-2-carboxylate in an ethereal solvent like tetrahydrofuran (THF) is treated with a reducing agent such as lithium borohydride (LiBH4).

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| (N-Boc-(2S,4S)-4-azidopyrrolidin-2-yl)methanol | N-Boc-(2S,4S)-4-azidopyrrolidine-2-carboxylate | LiBH4 | THF | Good (expected) | General Procedure |

Step 5: Deoxofluorination

The primary alcohol is converted to a fluoride using a deoxofluorinating agent. This reaction is known to proceed with inversion of configuration at the adjacent stereocenter under certain conditions, which is critical for establishing the desired (3R,4R) stereochemistry.

Protocol: To a solution of (N-Boc-(2S,4S)-4-azidopyrrolidin-2-yl)methanol in anhydrous dichloromethane at low temperature (-78 °C), diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is carefully monitored until completion.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| tert-butyl (3S,4S)-3-azido-4-(fluoromethyl)pyrrolidine-1-carboxylate | (N-Boc-(2S,4S)-4-azidopyrrolidin-2-yl)methanol | DAST | CH2Cl2 | Moderate (expected) | [2][3] |

Step 6: Reduction of the Azide

The final step involves the reduction of the azide group to the primary amine to yield the target molecule.

Protocol: tert-butyl (3S,4S)-3-azido-4-(fluoromethyl)pyrrolidine-1-carboxylate is dissolved in a suitable solvent like methanol or ethyl acetate, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate | tert-butyl (3S,4S)-3-azido-4-(fluoromethyl)pyrrolidine-1-carboxylate | H2, 10% Pd/C | Methanol | High (expected) | General Procedure |

Conclusion

The synthetic route detailed in this guide provides a robust and stereocontrolled pathway to access tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. By leveraging a chiral pool starting material and a series of well-established transformations, this methodology offers a practical approach for the synthesis of this valuable fluorinated pyrrolidine derivative for applications in drug discovery and development. The provided experimental protocols, based on analogous reactions, serve as a solid foundation for researchers to implement this synthesis in their laboratories. Further optimization of each step may be required to achieve maximum yields and purity.

References

- 1. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 3-Amino-4-Fluoropyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-fluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of conformational constraint, basicity modulation, and metabolic stability. Its stereoselective synthesis, however, presents a significant challenge due to the need to control the relative and absolute stereochemistry of two contiguous stereocenters, one of which bears a fluorine atom. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of both syn- and anti-3-amino-4-fluoropyrrolidines. Detailed experimental protocols for the synthesis of key precursors and the stereospecific introduction of the amino and fluoro moieties are presented. Quantitative data, including yields and stereoselectivities, are summarized in tabular format for easy comparison of different synthetic routes. Furthermore, key synthetic pathways and stereochemical relationships are illustrated using Graphviz diagrams.

Introduction

The incorporation of fluorine into small molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacological properties. The pyrrolidine ring system, a common core in many biologically active compounds, when substituted with both amino and fluoro groups, gives rise to a scaffold with significant potential for therapeutic applications. The stereochemistry of the 3-amino and 4-fluoro substituents plays a crucial role in determining the biological activity and target engagement. Therefore, the development of robust and stereoselective synthetic methods to access all possible stereoisomers of 3-amino-4-fluoropyrrolidine is of paramount importance.

This guide focuses on the synthesis of 3-amino-4-fluoropyrrolidines from readily available chiral pool starting materials, specifically highlighting a strategy that proceeds through key 3-fluoro-4-hydroxyproline intermediates.

Stereoselective Synthesis of syn- and anti-3-Amino-4-Fluoropyrrolidines

A powerful and versatile strategy for the stereoselective synthesis of 3-amino-4-fluoropyrrolidines commences with the commercially available N-Boc-4-oxo-L-proline benzyl ester. This approach allows for the controlled introduction of both the fluorine and amino groups, leading to all four possible diastereomers.

Synthesis of Key Intermediate: 3-Fluoro-4-hydroxyproline Diastereomers

The initial steps involve the diastereoselective fluorination of N-Boc-4-oxo-L-proline benzyl ester, followed by a diastereoselective reduction of the resulting ketone to furnish the four diastereomers of N-Boc-3-fluoro-4-hydroxyproline benzyl ester.[1]

The overall synthetic pathway is depicted below:

Caption: Synthesis of 3-fluoro-4-hydroxyproline diastereomers.

This sequence yields the following key intermediates:

-

(2S, 3R, 4R)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester

-

(2S, 3S, 4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester

-

(2S, 3S, 4R)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester

-

(2S, 3R, 4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester

The yields for the formation of these diastereomers are summarized in the table below.

| Intermediate | Yield (%) |

| (2S, 3R, 4R)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester | 58 |

| (2S, 3S, 4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester | 30 |

| (2S, 3S, 4R)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester | 11 |

Table 1: Diastereoselective reduction yields of N-Boc-3-fluoro-4-oxo-L-proline benzyl ester.[1]

Stereospecific Conversion of Hydroxyl to Amino Group via Mitsunobu Reaction

The crucial step in converting the 3-fluoro-4-hydroxyproline intermediates to the target 3-amino-4-fluoropyrrolidines is a stereospecific Mitsunobu reaction. This reaction proceeds with inversion of configuration at the C4 position, allowing for the synthesis of both syn- and anti-diastereomers from the corresponding anti- and syn-hydroxy precursors, respectively. The nitrogen functionality is introduced using diphenylphosphoryl azide (DPPA) or a similar azide source, followed by reduction of the resulting azide to the amine.[2][3]

The stereochemical course of the Mitsunobu reaction is illustrated in the following diagram:

Caption: Stereochemical inversion via the Mitsunobu reaction.

The subsequent reduction of the azide to the primary amine can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using Staudinger conditions (e.g., PPh₃, H₂O).

The combination of diastereoselective fluorination/reduction and the stereospecific Mitsunobu reaction provides a clear pathway to all four diastereomers of 3-amino-4-fluoropyrrolidine. The relationship between the starting hydroxyproline diastereomer and the final aminopyrrolidine product is summarized below:

| Starting Hydroxy Diastereomer (C3-F, C4-OH) | Mitsunobu Product (C3-F, C4-N3) | Final Amino Product (C3-F, C4-NH2) | Relative Stereochemistry |

| anti | syn | syn | |

| syn | anti | anti |

Table 2: Stereochemical correlation in the synthesis of 3-amino-4-fluoropyrrolidines.

Experimental Protocols

Synthesis of N-Boc-3-fluoro-4-oxo-L-proline benzyl ester

To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF is then added dropwise. The reaction mixture is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound as a diastereomeric mixture.

Diastereoselective Reduction of N-Boc-3-fluoro-4-oxo-L-proline benzyl ester

To a solution of the diastereomeric mixture of N-Boc-3-fluoro-4-oxo-L-proline benzyl ester (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The individual diastereomers of N-Boc-3-fluoro-4-hydroxyproline benzyl ester are separated by flash column chromatography on silica gel.

General Procedure for the Mitsunobu Reaction: Synthesis of N-Boc-4-azido-3-fluoropyrrolidine benzyl ester

To a solution of the respective N-Boc-3-fluoro-4-hydroxyproline benzyl ester diastereomer (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The mixture is stirred for 15 minutes, after which diphenylphosphoryl azide (DPPA) (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding N-Boc-4-azido-3-fluoropyrrolidine benzyl ester.

General Procedure for the Reduction of the Azide

To a solution of the N-Boc-4-azido-3-fluoropyrrolidine benzyl ester (1.0 eq) in methanol is added palladium on carbon (10 mol %). The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired N-Boc-3-amino-4-fluoropyrrolidine benzyl ester.

Summary of Quantitative Data

The following table summarizes the expected yields for the key transformations. Note that the yields for the Mitsunobu and azide reduction steps are general estimates and may vary depending on the specific diastereomer and reaction conditions.

| Transformation | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Diastereoselective Reduction | N-Boc-3-fluoro-4-oxo-L-proline benzyl ester | (2S, 3R, 4R)- and (2S, 3S, 4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester | 88 (combined) | Major:Minor |

| Mitsunobu Reaction | N-Boc-3-fluoro-4-hydroxyproline benzyl ester (single diastereomer) | N-Boc-4-azido-3-fluoropyrrolidine benzyl ester (inverted stereochemistry) | 60-80 | >95:5 |

| Azide Reduction | N-Boc-4-azido-3-fluoropyrrolidine benzyl ester | N-Boc-3-amino-4-fluoropyrrolidine benzyl ester | 85-95 | N/A |

Table 3: Summary of reaction yields and stereoselectivities.

Conclusion

The stereoselective synthesis of 3-amino-4-fluoropyrrolidines can be effectively achieved through a strategy that leverages the diastereoselective functionalization of a proline-derived chiral building block. The key steps involve a diastereoselective fluorination and reduction to establish the stereocenters at C3 and C4, followed by a stereospecific Mitsunobu reaction to introduce the amino functionality with inversion of configuration. This approach provides access to all four diastereomers of the target compound, enabling a thorough exploration of the structure-activity relationships for this important scaffold in drug discovery programs. The detailed protocols and data presented in this guide offer a practical framework for researchers in the field to synthesize these valuable molecules.

References

The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Pyrrolidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the privileged scaffolds in drug discovery, the pyrrolidine ring is a recurring motif in numerous biologically active compounds. The strategic fluorination of this five-membered heterocycle has led to significant advancements in the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the role of fluorinated pyrrolidines in medicinal chemistry, with a focus on their synthesis, biological activity as enzyme inhibitors, and the structural basis of their interactions with protein targets.

The Impact of Fluorination on Pyrrolidine Scaffolds

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to the pyrrolidine ring. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, basicity (pKa), and conformational preferences.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often leads to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.[3]

-

Lipophilicity and Permeability: Fluorination can either increase or decrease lipophilicity (logP), depending on the extent and position of fluorine substitution. This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.[1][4]

-

Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects, such as interactions with the hERG potassium channel, which are often associated with basic amines.[3]

-

Conformational Control: Fluorine substitution can induce specific conformational biases in the flexible pyrrolidine ring through stereoelectronic effects like the gauche effect. This conformational locking can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.[1]

Fluorinated Pyrrolidines as Potent Enzyme Inhibitors

The unique properties conferred by fluorine have been successfully exploited in the design of potent and selective inhibitors for various enzyme targets. This section will focus on two prominent examples: Dipeptidyl Peptidase-IV (DPP-IV) and Carbonic Anhydrases (CAs).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for the treatment of type 2 diabetes.[6][7]

Fluorinated pyrrolidines, particularly 4-fluoro- and 3,3-difluoropyrrolidines, have emerged as key pharmacophores in the development of DPP-IV inhibitors.[8][9] The fluorine atoms often engage in favorable interactions within the enzyme's active site, contributing to high binding affinity.[10] A notable example is Gosogliptin (PF-00734200) , a potent and selective DPP-IV inhibitor that incorporates a 3,3-difluoropyrrolidine moiety.[11]

Quantitative Data on Fluorinated Pyrrolidine-Based DPP-IV Inhibitors

| Compound | Target | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Compound 17a | DPP-4 | 0.017 | 1324 | 1164 | [9][12] |

| Compound 8l | DPP-4 | 0.05 | - | - | [13] |

| Compound 9l | DPP-4 | 0.01 | 898 | 566 | [13] |

| TS-021 | DPP-4 | Potent | - | - | [8] |

Note: A lower IC50 value indicates higher inhibitory potency. Higher selectivity ratios are desirable to minimize off-target effects.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][14] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[13][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[16]

Fluorinated pyrrolidines have been investigated as novel scaffolds for the development of selective CA inhibitors. The fluorinated pyrrolidine moiety can interact with residues in the active site, leading to potent and isoform-selective inhibition.[14]

Quantitative Data on Fluorinated Pyrrolidine-Based Carbonic Anhydrase Inhibitors

| Compound | Target Isoform | Ki (nM) | Reference |

| Compound 13 (Fluorine substituted) | hCA I | 316.7 ± 9.6 | [3] |

| Compound 13 (Fluorine substituted) | hCA II | 412.5 ± 115.4 | [3] |

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of fluorinated pyrrolidines.

Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Derivatives (Representative Protocol)

The synthesis of fluorinated pyrrolidine derivatives often involves multi-step sequences starting from readily available chiral precursors like hydroxyproline. A general synthetic route is outlined below, based on procedures described in the literature.[17][18][19]

Step 1: Protection of the Pyrrolidine Nitrogen (S)-4-hydroxyproline is first protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

Step 2: Fluorination of the Hydroxyl Group The hydroxyl group at the 4-position is converted to a fluorine atom using a suitable fluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed. This reaction often proceeds with inversion of stereochemistry.[20]

Step 3: Conversion of the Carboxylic Acid to a Nitrile The carboxylic acid functionality is converted to a primary amide, which is then dehydrated to the corresponding nitrile using reagents such as trifluoroacetic anhydride or phosphorus oxychloride.

Step 4: Deprotection and N-Substitution The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The resulting secondary amine can then be coupled with various building blocks to generate a library of N-substituted (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivatives.

DPP-IV Inhibition Assay Protocol

The inhibitory activity of compounds against DPP-IV is typically determined using a fluorometric or colorimetric assay.[21][22][23][24]

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC) or chromogenic substrate (e.g., Gly-Pro-pNA)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds dissolved in DMSO

-

A known DPP-IV inhibitor as a positive control (e.g., sitagliptin)

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to the respective wells. Wells containing the enzyme and buffer without any inhibitor serve as the 100% activity control. Wells with buffer and substrate but no enzyme serve as the background control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the fluorescence (Ex/Em ≈ 360/460 nm for AMC) or absorbance (at 405 nm for pNA) over time in a kinetic mode at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the progress curves.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_control - V_background)] * 100.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibition of CA activity is often measured using a stopped-flow spectrophotometric method that monitors the hydration of CO2.[3][12][16][25][26]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay buffer (e.g., HEPES or Tris, pH 7.4)

-

Phenol red as a pH indicator

-

CO2-saturated water

-

Test compounds dissolved in DMSO

-

A known CA inhibitor as a positive control (e.g., acetazolamide)

-

Stopped-flow spectrophotometer

Procedure:

-

The assay is performed in a stopped-flow instrument by mixing equal volumes of the enzyme solution (containing the indicator and inhibitor) and the CO2-saturated water.

-

The enzyme-catalyzed hydration of CO2 leads to the formation of bicarbonate and a proton, causing a decrease in pH.

-

This pH change is monitored by the change in absorbance of the phenol red indicator at its maximum wavelength (around 557 nm).

-

The initial rates of the reaction are determined in the presence and absence of the inhibitor.

-

The IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

-

The inhibition constants (Ki) can be determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated pyrrolidines.

DPP-IV Inhibition and the Incretin Pathway

dot digraph "DPP-IV Inhibition and the Incretin Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Mechanism of action of fluorinated pyrrolidine DPP-IV inhibitors.

General Workflow for Synthesis and Evaluation of Fluorinated Pyrrolidine Inhibitors